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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethan(ol-d)

CAS No.: 37421-08-2

Cat. No.: B1596986

Get Quote

Executive Summary
2-(2-Ethoxyethoxy)ethanol (DEGEE) is a critical solubilizer and permeation enhancer in topical

and oral drug formulations. Traditional quantification via GC-FID often requires rigorous

calibration curves and derivatization. qNMR offers a primary ratio method that is self-validating,

requiring no analyte-specific reference standard, only a certified internal standard (IS).

This protocol outlines the validation-ready workflow for quantifying DEGEE with <1.0%

uncertainty, adhering to USP <761> and ISO 21460 guidelines.

Chemical Identity & Spectral Characteristics[1][2][3]
Before quantification, the signal assignment must be confirmed to ensure specificity.
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Property Detail

Analyte Name 2-(2-Ethoxyethoxy)ethanol (DEGEE)

IUPAC Name 2-(2-Ethoxyethoxy)ethan-1-ol

Molecular Formula C₆H₁₄O₃

Molecular Weight 134.17 g/mol

Preferred Solvent DMSO-d₆ (Dimethyl sulfoxide-d6)

Reason for Solvent

Prevents hydroxyl proton exchange broadening;

excellent solubility for diverse pharmaceutical

matrices.[1]

1H NMR Signal Assignment (in DMSO-d₆)
Note: Chemical shifts (

) are approximate and referenced to TMS (0.00 ppm).
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Moiety Proton Count Multiplicity

Chemical Shift
(

ppm)

Suitability for
Quantification

-CH₃ (Terminal) 3H
Triplet (

Hz)
1.09 - 1.12

High (Primary

Target)

-CH₂- (Ether) 2H Quartet 3.38 - 3.45

Low (Often

overlaps with

H₂O/Matrix)

-O-CH₂-CH₂-O- 4H Multiplet 3.45 - 3.55
Low (Complex

coupling)

-CH₂-OH 2H Multiplet 3.55 - 3.60
Low (Near

solvent residual)

-OH (Hydroxyl) 1H Broad Singlet 4.55 - 4.60

Medium (Only if

dry DMSO is

used)

Strategic Choice: The terminal methyl triplet (

1.10 ppm) is the most reliable quantification target as it resides in a "silent" region of the
spectrum, free from interference by most aromatic APIs and common excipients.

Experimental Protocol
Materials & Reagents[5][6]

Analyte: Sample containing DEGEE.[2][1]

Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (optional).

Internal Standard (IS):

Option A (Preferred):Maleic Acid (

6.2 ppm, Singlet). High purity NIST Traceable CRM.
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Option B:Dimethyl Sulfone (

3.0 ppm, Singlet). Good for non-aromatic samples.

Option C (Isotope Dilution):2-(2-Ethoxyethoxy)ethanol-d (if available).[3][4][5] See Section

6.

Sample Preparation (Gravimetric Workflow)
Accuracy in qNMR is dictated by weighing precision. Use a 5-digit or 6-digit analytical balance.

Weighing the IS: Weigh approximately 10.0 mg of the Certified Internal Standard (Maleic

Acid) directly into a 2 mL GC vial or NMR tube. Record mass as

.

Weighing the Sample: Weigh an amount of sample containing approximately 10-15 mg of

DEGEE into the same vial. Record mass as

.

Note: The molar ratio of Analyte:IS should be roughly 1:1 to minimize dynamic range

errors.

Solvation: Add 600 µL - 800 µL of DMSO-d₆.

Mixing: Vortex for 30 seconds until complete dissolution. Ensure no particulates remain.

Transfer: Transfer to a 5 mm precision NMR tube.

Instrument Acquisition Parameters
The following parameters are critical to ensure full relaxation (99.9% magnetization recovery)

for quantitative accuracy.
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Parameter Setting Rationale

Pulse Sequence zg or zg30 (1D Proton)
Standard single pulse without

decoupling.

Temperature 298 K (25°C) Standardize chemical shifts.

Spectral Width (SW) 20 ppm (-2 to 18 ppm)
Ensures flat baseline; covers

all signals.

Relaxation Delay (d1) 30 - 60 seconds

Must be

of the slowest relaxing

nucleus.

Pulse Angle 90° (preferred) or 30°

90° maximizes signal; 30°

requires shorter d1 but less

signal.

Number of Scans (NS) 16, 32, or 64
S/N ratio must be > 150:1 for

the target peaks.

Acquisition Time (AQ) seconds
Avoids truncation artifacts (sinc

wiggles).

Receiver Gain (RG) Auto-calibrated
Maximize dynamic range

without saturation.

Critical Step: T1 Determination Before the first run, perform an Inversion Recovery Experiment

(t1ir).

Measure

for the DEGEE Methyl Triplet (

ppm) and the IS (Maleic Acid).

Set d1 delay to

the longest measured

.
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Typical

for DEGEE: ~2.5 - 3.5 s.

Required d1:

s.[1][6][3]

Data Processing & Calculation
Processing Workflow

Exponential Window Function (LB): Apply 0.3 Hz line broadening (improves S/N).

Zero Filling: Zero fill to at least 64k or 128k points (digital resolution).

Phasing: Perform manual phasing. Ensure the baseline is perfectly flat around the

integration regions.

Baseline Correction: Apply a polynomial baseline correction (ABS) or spline fit. Do not use

aggressive automatic baseline correction that might clip peak tails.

Integration:

Integrate the IS Singlet (Set value to calibrated proton count, e.g., 2 for Maleic Acid).

Integrate the DEGEE Methyl Triplet (

1.10 ppm). Include 13C satellites if S/N is high, or exclude consistently.

Quantification Equation
Calculate the purity (

) or concentration of DEGEE using the fundamental qNMR equation:

Where:

: Integral areas of Analyte and Internal Standard.

: Number of protons (DEGEE Methyl = 3; Maleic Acid = 2).
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: Molar masses (DEGEE = 134.17; Maleic Acid = 116.07).

: Gravimetric masses weighed.

: Purity of the Internal Standard (e.g., 99.96%).

Workflow Visualization
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Caption: Logical workflow for the qNMR quantification of DEGEE, highlighting Internal

Standard selection and critical T1 relaxation check.

Advanced Note: Using 2-(2-Ethoxyethoxy)ethanol-d
(Isotope Dilution)
If the user possesses 2-(2-Ethoxyethoxy)ethanol-d (specifically a deuterated analog like the -

OD form or a carbon-deuterated skeleton), this enables Isotope Dilution qNMR, which is

superior for complex matrices (e.g., creams, ointments) where signal overlap is severe.

Protocol for Isotope Dilution:
Principle: The deuterated analog acts as the Internal Standard. It has identical chemical

properties (solubility, extraction) but is "invisible" in the 1H spectrum (except for residual

protons) or has shifted signals.

Method:

Spike the sample with a known mass of DEGEE-d.

If using DEGEE-d14 (fully deuterated): You cannot use it as a 1H NMR IS directly unless

you rely on the residual proton signal (not recommended due to exchange). Instead, use

2H NMR (Deuterium NMR) to quantify the ratio of the deuterated spike to the natural

abundance deuterium, or use it for LC-MS/NMR.

If using DEGEE-OD (Deuterated Hydroxyl): This is not suitable for qNMR as an IS

because the Deuterium on the -OH will exchange with the solvent and the analyte's -OH

protons immediately.

Recommendation: For 1H qNMR, stick to a distinct chemical IS (Maleic Acid) rather than a

deuterated analog of the analyte, unless performing specialized 2H-NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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